An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (CAS: 957065-85-9)
An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (CAS: 957065-85-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethoxy-5-methoxyphenylboronic acid, a valuable building block in modern organic synthesis. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis and application, and presents its spectroscopic profile, offering a critical resource for researchers in medicinal chemistry and materials science.
Physicochemical Properties
2-Ethoxy-5-methoxyphenylboronic acid is an organoboron compound that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1] It is typically a white to off-white solid and is soluble in polar organic solvents.[1]
Table 1: Physicochemical Data for 2-Ethoxy-5-methoxyphenylboronic acid
| Property | Value | Source/Comment |
| CAS Number | 957065-85-9 | [1][2] |
| Molecular Formula | C₉H₁₃BO₄ | [1][2] |
| Molecular Weight | 196.01 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [3] |
| Melting Point | Data not available. Estimated based on similar compounds to be in the range of 90-120 °C. | |
| Boiling Point | 382.4 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | [1] |
| Storage | Room temperature, in a dry place. | [2] |
Synthesis and Reactions
As a substituted phenylboronic acid, this compound is a key participant in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in biologically active molecules and functional materials.
Representative Synthesis Protocol
Experimental Protocol: Synthesis of an Arylboronic Acid
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Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of the corresponding aryl halide (e.g., 4-bromo-1-ethoxy-2-methoxybenzene) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
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Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
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Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired arylboronic acid.
Caption: Representative synthesis workflow for an arylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
2-Ethoxy-5-methoxyphenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between its substituted phenyl ring and another aryl or vinyl group.
Experimental Protocol: General Suzuki-Miyaura Coupling
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), 2-Ethoxy-5-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
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Reaction: The mixture is heated to a temperature between 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
While experimental spectra for 2-Ethoxy-5-methoxyphenylboronic acid are not widely published, this section provides representative spectroscopic data expected for a compound of this nature. The interpretation is based on the known chemical shifts and fragmentation patterns of similar arylboronic acids.
Table 2: Representative Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic protons: Three signals in the range of 6.8-7.8 ppm. - Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm and a triplet around 1.4 ppm. - Methoxy group (-OCH₃): A singlet around 3.8 ppm. - Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, in the range of 5-8 ppm. |
| ¹³C NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved. - Ethoxy group (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. - Methoxy group (-OCH₃): A signal around 56 ppm. |
| Mass Spec. | Expected m/z values (ESI+): - [M+H]⁺: ~197.09 - [M+Na]⁺: ~219.07Expected m/z values (ESI-): - [M-H]⁻: ~195.08 The formation of boroxines (cyclic trimers of boronic acids) may be observed, especially under certain ionization conditions. |
Note on NMR Spectroscopy of Boronic Acids: Obtaining clean NMR spectra of boronic acids can sometimes be challenging due to the formation of cyclic anhydride trimers (boroxines). This can lead to broadened peaks or the appearance of multiple sets of signals. To overcome this, it is often recommended to run the NMR in a solvent that can break up these oligomers, such as d₄-methanol or by adding a small amount of water (D₂O).[6]
Applications in Research and Development
2-Ethoxy-5-methoxyphenylboronic acid is a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in:
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Drug Discovery: The biaryl moiety formed through Suzuki coupling is a common feature in many pharmaceutical agents. The specific substitution pattern of this boronic acid allows for the introduction of ethoxy and methoxy groups, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
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Materials Science: Substituted biaryls are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. This boronic acid can be used to synthesize custom-designed organic materials with specific electronic and photophysical properties.
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Agrochemicals: The development of novel herbicides and pesticides often involves the synthesis of complex organic structures, where Suzuki coupling with functionalized boronic acids plays a crucial role.
Safety and Handling
As with all laboratory chemicals, 2-Ethoxy-5-methoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for the use of 2-Ethoxy-5-methoxyphenylboronic acid. While specific experimental conditions may require optimization, the provided protocols and data offer a robust starting point for its application in a variety of synthetic endeavors.
